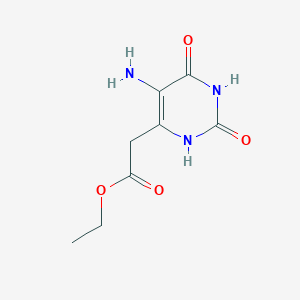
3-Methyl-2,4,5,6-tetrafluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrafluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4N This compound is characterized by the presence of four fluorine atoms and one methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under controlled conditions. For example, the reaction of pentafluoropyridine with malononitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux temperature yields 2,3,4,6-Tetrafluoro-5-methylpyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures. These methods are designed to achieve high yields and purity, making them suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrafluoro-5-methylpyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes the compound highly reactive towards nucleophiles, allowing for selective substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (e.g., potassium carbonate in DMF) result in the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, which can be further characterized using techniques such as NMR spectroscopy and X-ray crystallography .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrafluoro-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methylpyridine primarily involves nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms activates the pyridine ring towards nucleophilic attack, facilitating the formation of substituted derivatives. The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoropyridine
- 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
- 2,3,5,6-Tetrafluoroisonicotinamidine
Uniqueness
2,3,4,6-Tetrafluoro-5-methylpyridine is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring selective nucleophilic substitution and high chemical stability.
Propiedades
Número CAS |
84940-54-5 |
|---|---|
Fórmula molecular |
C6H3F4N |
Peso molecular |
165.09 g/mol |
Nombre IUPAC |
2,3,4,6-tetrafluoro-5-methylpyridine |
InChI |
InChI=1S/C6H3F4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |
Clave InChI |
DUFOHYCSOGQPSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






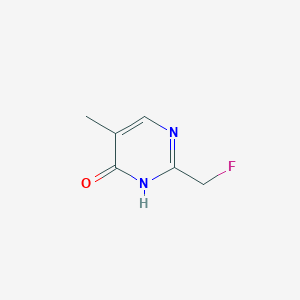

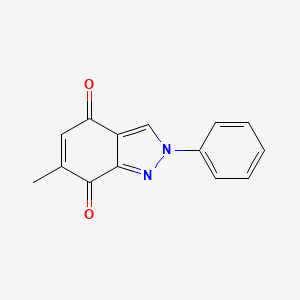
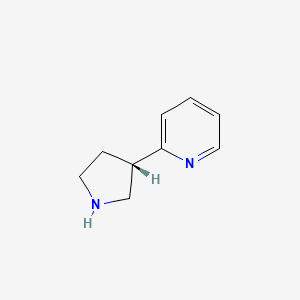
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
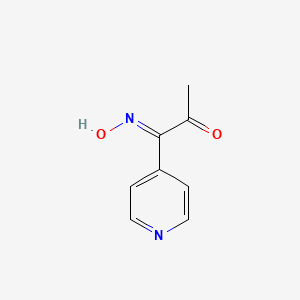
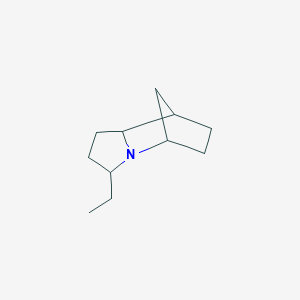
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
